3-(4-Boc-aminophenyl)-5-chlorobenzoic acid
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Overview
Description
3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid typically involves the protection of the amine group on the phenyl ring with a tert-butoxycarbonyl groupThe reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine to achieve the Boc protection . The chlorobenzoic acid moiety can be introduced via a coupling reaction using appropriate chlorobenzoic acid derivatives and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Boc-aminophenyl)-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions to form amide or ester linkages with other molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is commonly used for Boc deprotection.
Coupling Reactions: Reagents like DCC or DIC in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) are used for coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxybenzoic acid derivatives.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Coupling Reactions: Amide or ester derivatives are formed depending on the reactants used.
Scientific Research Applications
3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The chlorobenzoic acid moiety may contribute to binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Boc-aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of a chlorobenzoic acid moiety.
3-Aminophenylboronic acid: Lacks the Boc protection and chlorobenzoic acid moiety, making it more reactive in certain conditions.
Uniqueness
3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is unique due to the presence of both a Boc-protected amine and a chlorobenzoic acid moiety. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOOLGZANTFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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